

2-Amino-3-chloro-6-methoxypyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-chloro-6-methoxypyridine

Cat. No.: B1452452

[Get Quote](#)

An In-Depth Technical Guide to 3-Amino-2-chloro-6-methoxypyridine

A Note on Nomenclature: This guide focuses on the chemical compound 3-Amino-2-chloro-6-methoxypyridine. While the initial query specified "**2-Amino-3-chloro-6-methoxypyridine**," publicly available scientific and commercial data predominantly refer to the isomeric form, 3-Amino-2-chloro-6-methoxypyridine. This document will therefore detail the properties, synthesis, and applications of this well-documented and commercially available isomer.

Core Compound Identification

CAS Number: 34392-85-3[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Formula: C₆H₇CIN₂O[\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: 2-chloro-6-methoxy-pyridin-3-amine

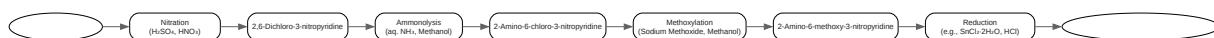
This substituted pyridine is a key building block in medicinal and agrochemical research.[\[1\]](#) Its unique structure, featuring an amino group, a chloro substituent, and a methoxy group on a pyridine ring, provides a versatile scaffold for the synthesis of complex, biologically active molecules.[\[1\]](#) The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and specialized agricultural chemicals.[\[1\]](#)

Physicochemical and Structural Properties

The physical and chemical properties of 3-Amino-2-chloro-6-methoxypyridine are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Weight	158.59 g/mol	[1] [2] [3]
Appearance	White to light yellow solid	[1]
Melting Point	46-50 °C	[1] [2]
Purity	≥ 98% (GC)	[1]
EC Number	251-989-2	[2]
MDL Number	MFCD09258809	[1] [2]
PubChem ID	118674	[1]
Storage Conditions	Store at 0-8 °C	[1]

Molecular Structure Diagram


The following diagram illustrates the molecular structure of 3-Amino-2-chloro-6-methoxypyridine.

Caption: Molecular structure of 3-Amino-2-chloro-6-methoxypyridine.

Synthesis and Mechanistic Insights

The synthesis of substituted pyridines often involves multi-step processes. A plausible and efficient synthetic route to 3-Amino-2-chloro-6-methoxypyridine can be conceptualized from commercially available starting materials, such as 2,6-dichloropyridine. The following protocol outlines a potential synthetic pathway, with explanations for each step to provide a deeper understanding of the reaction mechanisms.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 3-Amino-2-chloro-6-methoxypyridine.

Detailed Experimental Protocol

Step 1: Nitration of 2,6-Dichloropyridine

- Reaction: 2,6-Dichloropyridine is nitrated to yield 2,6-dichloro-3-nitropyridine.[\[4\]](#)
- Protocol:
 - To a stirred mixture of concentrated sulfuric acid and nitric acid, slowly add 2,6-dichloropyridine while maintaining a low temperature.
 - After the addition is complete, the reaction mixture is carefully warmed and stirred until the reaction is complete (monitored by TLC or GC).
 - The mixture is then poured onto ice, and the precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration.[\[4\]](#)
- Causality: The strong electron-withdrawing effect of the two chlorine atoms deactivates the pyridine ring, requiring harsh nitrating conditions. The nitration occurs at the 3-position due to the directing effects of the ring nitrogen and the chlorine atoms.

Step 2: Selective Ammonolysis

- Reaction: 2,6-Dichloro-3-nitropyridine undergoes selective ammonolysis to form 2-amino-6-chloro-3-nitropyridine.[\[4\]](#)[\[5\]](#)
- Protocol:
 - 2,6-Dichloro-3-nitropyridine is dissolved in methanol.

- An aqueous solution of ammonia is added, and the reaction is stirred at a slightly elevated temperature (e.g., 35-40 °C).[4][5]
- Upon completion, the product is isolated by filtration.[4][5]
- Causality: The chlorine at the 2-position is more susceptible to nucleophilic substitution by ammonia than the chlorine at the 6-position, influenced by the electronic effects of the adjacent nitro group.

Step 3: Methoxylation

- Reaction: The remaining chlorine atom in 2-amino-6-chloro-3-nitropyridine is displaced by a methoxy group to give 2-amino-6-methoxy-3-nitropyridine.[4]
- Protocol:
 - The 2-amino-6-chloro-3-nitropyridine is treated with sodium methoxide in methanol.[4]
 - The reaction is typically carried out at room temperature or with gentle heating.[4]
 - After the reaction is complete, the mixture is quenched with water, and the product is collected by filtration.[4]
- Causality: The chlorine at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group and the ring nitrogen. Sodium methoxide is a strong nucleophile that readily displaces the chloride.

Step 4: Reduction of the Nitro Group

- Reaction: The nitro group of 2-amino-6-methoxy-3-nitropyridine is reduced to an amino group, yielding the final product, 3-amino-2-chloro-6-methoxypyridine.
- Protocol:
 - The nitro compound is dissolved in a suitable solvent, such as ethanol or concentrated hydrochloric acid.
 - A reducing agent, such as stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), is added.[4]

- The reaction mixture is heated to facilitate the reduction.[4]
- After completion, the product is isolated by filtration or extraction following basification.[4]
- Causality: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines in an acidic medium.

Applications in Research and Development

3-Amino-2-chloro-6-methoxypyridine is a valuable building block in several areas of chemical research, primarily in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Development

The unique arrangement of functional groups on the pyridine ring makes this compound a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly useful in the development of:

- Anti-inflammatory Agents: The aminopyridine scaffold can be elaborated to create compounds that modulate inflammatory pathways.[1]
- Anti-cancer Agents: This intermediate is used in the synthesis of novel compounds targeting various mechanisms involved in cancer progression.[1]
- Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and this compound provides a versatile starting point for the synthesis of such molecules.

The chloro and methoxy groups can play significant roles in drug-receptor interactions and in modulating the physicochemical properties of the final drug molecule.[6][7]

Agrochemical Research

In the agrochemical sector, 3-Amino-2-chloro-6-methoxypyridine is used in the formulation of:

- Herbicides and Pesticides: The biological activity of the pyridine core can be harnessed to develop effective and selective crop protection agents.[1]

Safety and Handling

Appropriate safety precautions must be taken when handling 3-Amino-2-chloro-6-methoxypyridine.

- Hazard Classifications: It is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage.[\[2\]](#)
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[2\]](#)
 - Handle in a well-ventilated area or in a chemical fume hood.[\[8\]](#)[\[9\]](#)
 - Avoid breathing dust and contact with skin and eyes.[\[8\]](#)[\[9\]](#)
 - Wash hands thoroughly after handling.[\[8\]](#)
- Storage: Store in a tightly closed container in a cool, dry place at the recommended temperature of 0-8 °C.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-2-chloro-6-methoxypyridine 97 34392-85-3 sigmaaldrich.com
- 3. scbt.com [scbt.com]
- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 5. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 chemicalbook.com
- 6. drughunter.com [drughunter.com]
- 7. youtube.com [youtube.com]

- 8. [jubilantingrevia.com](#) [jubilantingrevia.com]
- 9. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [2-Amino-3-chloro-6-methoxypyridine CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1452452#2-amino-3-chloro-6-methoxypyridine-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b1452452#2-amino-3-chloro-6-methoxypyridine-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com